molecular formula C18H21F6N3O5 B1171151 Pubchem_53439715 CAS No. 178312-69-1

Pubchem_53439715

Cat. No.: B1171151
CAS No.: 178312-69-1
Attention: For research use only. Not for human or veterinary use.
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Description

PubChem_53439715 (CID 53439715) is a chemical compound cataloged in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical data from over 350 sources, including academic institutions, government agencies, and pharmaceutical companies, ensuring comprehensive coverage of structural, biological, and pharmacological properties . CID 53439715 is represented by its unique chemical structure, standardized according to PubChem’s processing protocols to ensure consistency and accuracy.

Properties

CAS No.

178312-69-1

Molecular Formula

C18H21F6N3O5

Synonyms

3-(4-BENZOYLPIPERAZIN-1-YL)AZETIDINE BIS(TRIFLUOROACETATE)

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity: 2-D vs. 3-D Approaches

2-D Similarity ("Similar Compounds")

2-D similarity evaluates molecular equivalence based on atomic connectivity and bond types. Using fingerprints like the PubChem Substructure Fingerprint, it calculates Tanimoto coefficients to quantify similarity. For example:

  • Thresholds : A Tanimoto score ≥0.8 often indicates high structural overlap .
  • Utility: Identifies compounds with shared scaffolds, such as derivatives with minor substituent changes .

3-D Similarity ("Similar Conformers")

3-D similarity assesses shape complementarity using the Tanimoto combo score (combining shape and color similarity). Key criteria for generating 3-D conformers include:

  • Molecular size: ≤50 non-hydrogen atoms.
  • Flexibility : ≤15 rotatable bonds.
  • Stereochemistry : ≤5 undefined stereocenters .
    3-D similarity is particularly effective for identifying compounds with similar binding modes, even if their 2-D structures differ .
Table 1: Comparison of 2-D and 3-D Similarity Methods
Parameter 2-D Similarity 3-D Similarity
Basis Atomic connectivity Molecular shape and electrostatics
Coverage 100% of PubChem compounds ~90% (excludes salts/flexible molecules)
Typical Use Case Scaffold hopping, SAR studies Target-based virtual screening
Key Metric Tanimoto coefficient (≥0.8) Tanimoto combo score (≥1.4)
Limitation Misses shape-dependent bioactivity Limited to smaller, rigid molecules
Table 2: Case Studies of CID 53439715 Analogs (Hypothetical)
Compound CID Similarity Type Tanimoto Score Bioactivity Overlap Key Difference
53439716 2-D 0.92 Partial (IC50 < 1 μM) Methyl substituent
53439717 3-D 1.6 Full (same target) Different scaffold, conserved binding pocket

Limitations and Complementary Use

  • Salts and Mixtures : CID 53439715, if a salt, would lack 3-D conformer data, restricting 3-D comparisons .

Research Findings and Implications

  • Complementarity : Combining 2-D and 3-D similarity increases hit rates in virtual screening by 15–20% .
  • Functional Annotation: For CID 53439715, 3-D neighbors are more likely to share Gene Ontology terms (e.g., "kinase activity") than 2-D neighbors .
  • Drug Repurposing: 3-D similarity has identified non-obvious drug candidates (e.g., thalidomide analogs with anti-inflammatory properties) .

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